
4-benzyl-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1H-pyrazole-3,5-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1H-pyrazole-3,5-diamine typically involves a multi-step process. One common method starts with the Knoevenagel condensation of benzaldehyde with malononitrile to form benzylidenemalononitrile. This intermediate is then reduced to benzylmalononitrile, which undergoes cycloaddition with hydrazine to yield the desired pyrazole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzyl group or the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring or benzyl group.
Scientific Research Applications
4-Benzyl-1H-pyrazole-3,5-diamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 4-benzyl-1H-pyrazole-3,5-diamine involves its interaction with molecular targets such as enzymes. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This interaction can disrupt signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Arylazo-1H-pyrazole-3,5-diamines: These compounds share a similar core structure but have different substituents, such as arylazo groups.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This compound is another pyrazole derivative with different functional groups, offering unique properties such as high thermal stability.
Uniqueness
4-Benzyl-1H-pyrazole-3,5-diamine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-benzyl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H12N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,11,12,13,14) |
InChI Key |
LUAWTRLEWFZLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NN=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


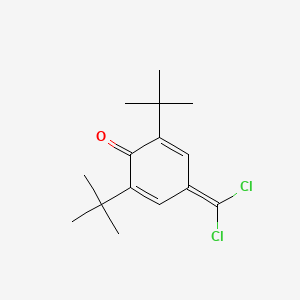
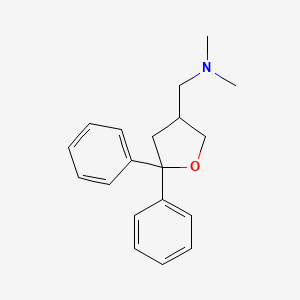
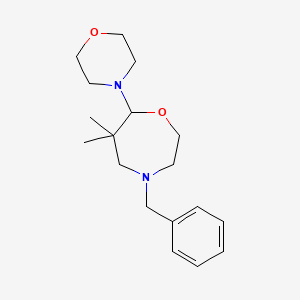
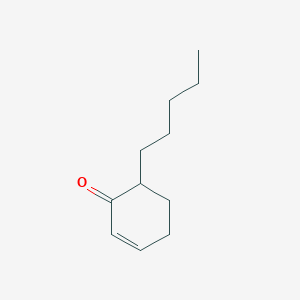
![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)

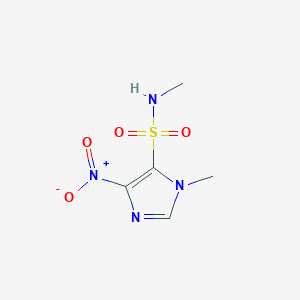




![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)
